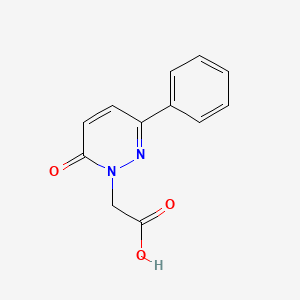

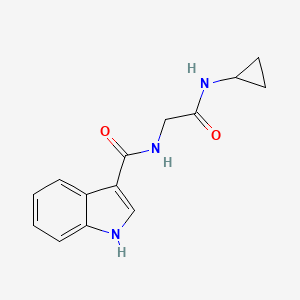

N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

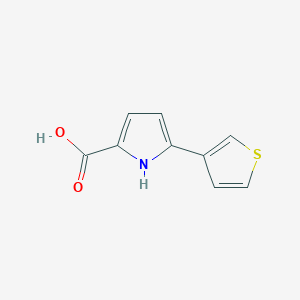

The compound “N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide” is a complex organic molecule. It contains a fluorobenzyl group, which suggests that it might have interesting chemical properties due to the presence of the fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the fluorobenzyl and ureido groups. Fluorine atoms are highly electronegative, which could make the compound reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of a fluorine atom could influence the compound’s polarity, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Scintigraphy in Breast Cancer

- Application : A study by Caveliers et al. (2002) explored the use of an iodobenzamide, similar in structure to N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide, for visualizing primary breast tumors. This technique is based on the binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells. The study found significant tumor accumulation of the tracer in most breast tumors, indicating its potential as a non-invasive tool for tumor proliferation assessment (Caveliers et al., 2002).

Analysis of Spin-Spin Couplings

- Application : Rae et al. (1993) analyzed the spin-spin couplings between the aromatic fluorine and nitrogen/carbon of the amide group in 2-Fluorobenzamide and its derivatives. The study provided insights into the molecular interactions and electronic structure of such compounds, which are relevant in designing more effective molecules for various applications (Rae et al., 1993).

Fluorinated pH-Sensitive Probes

- Application : Rhee et al. (1995) developed a series of pH-sensitive probes based on the modification of the 2-aminophenol group, including fluorinated analogs. These probes are useful in monitoring physiological pH changes and have minimal interference from other physiological ions (Rhee et al., 1995).

Radiochemical Synthesis for Imaging

- Application : Mertens et al. (1994) and Kiesewetter et al. (2011) worked on the synthesis of radioiodinated and fluorine-18 labeled compounds, respectively, for imaging purposes. These compounds, including fluorobenzamides, have applications in gamma-emission tomography and PET imaging, particularly for targeting specific receptors like 5HT2-receptors (Mertens et al., 1994); (Kiesewetter et al., 2011).

Novel Insecticides

- Application : Tohnishi et al. (2005) discussed the development of Flubendiamide, a novel insecticide with a structure similar to N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide. This compound shows strong activity against lepidopterous pests, offering a potential new approach for pest control (Tohnishi et al., 2005).

Anticonvulsant Activity

- Application : Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant effects. These compounds, including variations similar to the chemical , showed potential in treating seizures, indicating their relevance in developing new anticonvulsant drugs (Clark et al., 1984).

Platinum-Catalyzed Reactions

- Application : Wang and Widenhoefer (2004) explored the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamides. Such reactions are significant in organic synthesis and pharmaceutical research, highlighting the versatility of benzamide derivatives (Wang and Widenhoefer, 2004).

Metabolic Conversion in Biological Systems

- Application : Ross et al. (1983) investigated the metabolic conversion of N-methylbenzamides, providing valuable information on how such compounds are transformed in biological systems. This is crucial for understanding the pharmacokinetics and pharmacodynamics of related drugs (Ross et al., 1983).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(4-fluorophenyl)methylcarbamoylamino]ethyl]-4-(propanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-2-18(26)25-17-9-5-15(6-10-17)19(27)22-11-12-23-20(28)24-13-14-3-7-16(21)8-4-14/h3-10H,2,11-13H2,1H3,(H,22,27)(H,25,26)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLCJHWLEKEWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B2565020.png)

![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565023.png)

![N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2565036.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)